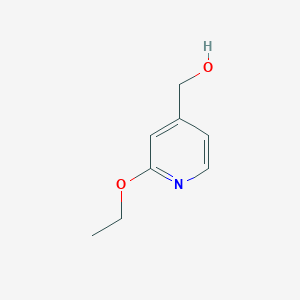

(2-Ethoxypyridin-4-yl)methanol

Description

BenchChem offers high-quality (2-Ethoxypyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxypyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTDFTSWQRFROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-4-hydroxymethylpyridine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethoxy-4-hydroxymethylpyridine, a heterocyclic building block of increasing significance in medicinal chemistry. The guide delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the instrumental role of this compound as a versatile intermediate in the development of novel therapeutic agents. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in drug discovery and development.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. 2-Ethoxy-4-hydroxymethylpyridine, also known by its IUPAC name (2-ethoxypyridin-4-yl)methanol, is a disubstituted pyridine derivative that offers two key points for molecular elaboration: an ethoxy group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecules for various therapeutic areas.[2][3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. While comprehensive experimental data for 2-ethoxy-4-hydroxymethylpyridine is not extensively published in peer-reviewed literature, data for its isomer, (4-ethoxypyridin-2-yl)methanol (CAS 19677-69-1), provides valuable insights.[4]

Table 1: Physicochemical Properties of (4-ethoxypyridin-2-yl)methanol (Isomer of the target compound)

| Property | Value | Source |

| CAS Number | 19677-69-1 | [4] |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| IUPAC Name | (4-ethoxypyridin-2-yl)methanol | [4] |

For the target molecule, 2-ethoxy-4-hydroxymethylpyridine , the molecular formula and weight are identical to its isomer. The structural difference lies in the positions of the ethoxy and hydroxymethyl groups on the pyridine ring.

Structural Formula

Caption: Chemical structure of 2-ethoxy-4-hydroxymethylpyridine.

Spectral Data: A Predictive Overview

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a triplet and a quartet for the ethoxy group, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the ethoxy group and the electron-withdrawing effect of the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, with the carbon attached to the ethoxy group shifted downfield. Signals for the ethoxy and hydroxymethyl carbons will also be present.

-

IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-O stretching bands for the ether and alcohol functionalities, as well as C=N and C=C stretching vibrations of the pyridine ring, will also be observed.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the ethoxy group, the hydroxymethyl group, or cleavage of the pyridine ring.

Synthesis of 2-Ethoxy-4-hydroxymethylpyridine

While a specific, peer-reviewed synthesis protocol for 2-ethoxy-4-hydroxymethylpyridine is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative.

One potential synthetic pathway starts from a suitable 4-substituted pyridine precursor, followed by the introduction of the ethoxy group at the 2-position. For instance, a method analogous to the synthesis of other alkoxypyridines could be employed.[5]

Proposed Synthetic Workflow

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This workflow is based on common organic chemistry transformations and provides a logical pathway for laboratory-scale preparation.

Caption: A proposed synthetic workflow for 2-ethoxy-4-hydroxymethylpyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Ethoxy-4-cyanopyridine

-

To a solution of 4-cyano-2-hydroxypyridine in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes to form the corresponding sodium salt.

-

Add ethyl iodide or a similar ethylating agent dropwise and allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

Step 2: Reduction of 2-Ethoxy-4-cyanopyridine to 2-Ethoxy-4-aminomethylpyridine

-

Dissolve 2-ethoxy-4-cyanopyridine in a suitable solvent such as anhydrous tetrahydrofuran (THF).

-

Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C under an inert atmosphere.

-

Reflux the reaction mixture for several hours until the nitrile is fully reduced.

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting solid and concentrate the filtrate to obtain the crude aminomethylpyridine derivative.

Step 3: Synthesis of 2-Ethoxy-4-hydroxymethylpyridine

-

Dissolve the crude 2-ethoxy-4-aminomethylpyridine in an acidic aqueous solution (e.g., dilute sulfuric acid) at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding alcohol.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the final product by column chromatography to yield 2-ethoxy-4-hydroxymethylpyridine.

Applications in Drug Development: A Versatile Intermediate

Substituted pyridines are crucial intermediates in the pharmaceutical industry.[2][3][6] The dual functionality of 2-ethoxy-4-hydroxymethylpyridine makes it a particularly attractive building block for creating diverse molecular libraries for high-throughput screening.

Role as a Synthetic Intermediate

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide range of subsequent chemical transformations, including:

-

Reductive amination: To introduce various amine-containing side chains.

-

Wittig reaction: For the formation of carbon-carbon double bonds.

-

Esterification and amidation: To create ester and amide derivatives.

The ethoxy group, while generally stable, can be modified or can influence the electronic properties of the pyridine ring, thereby modulating the reactivity of other positions.

Potential Therapeutic Applications of Derivatives

While specific drugs derived directly from 2-ethoxy-4-hydroxymethylpyridine are not prominently documented, the structural motifs it enables are found in compounds with a wide range of biological activities. The pyridine core is a key feature in drugs targeting various receptors and enzymes. The ability to introduce diverse substituents via the hydroxymethyl group allows for the exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Caption: Logical workflow for utilizing 2-ethoxy-4-hydroxymethylpyridine in a drug discovery program.

Conclusion

2-Ethoxy-4-hydroxymethylpyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality allows for the synthesis of a wide array of derivatives, enabling the exploration of diverse chemical space. While detailed public data on this specific compound is limited, its structural features and the established chemistry of pyridine derivatives underscore its potential as a key intermediate in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted and is likely to yield novel molecules with significant pharmacological activity.

References

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1. Retrieved from [Link]

-

Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

-

De Gruyter. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]

-

Matsumoto, K., & Kurata, H. (n.d.). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). PMC. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 4-pyridinemethanol derivatives.

-

PubChemLite. (n.d.). (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1 [matrix-fine-chemicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. dovepress.com [dovepress.com]

(2-Ethoxypyridin-4-yl)methanol chemical properties

Title: Technical Guide: (2-Ethoxypyridin-4-yl)methanol – Properties, Synthesis, and Application in Drug Discovery

Executive Summary

(2-Ethoxypyridin-4-yl)methanol (CAS: 153928-58-6) is a functionalized pyridine building block extensively utilized in medicinal chemistry. Characterized by the presence of an electron-donating ethoxy group at the C2 position and a reactive hydroxymethyl handle at the C4 position, this scaffold serves as a critical intermediate for constructing complex heterocyclic systems. Its structural features modulate lipophilicity and electronic distribution, making it a valuable bioisostere in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, chemical reactivity profiles, and handling protocols.

Physicochemical Profile

The introduction of the ethoxy group at the 2-position significantly alters the electronic landscape of the pyridine ring compared to the unsubstituted analog. The oxygen atom acts as a resonance donor, increasing electron density at the C3 and C5 positions, while the ethyl chain enhances lipophilicity (LogP), influencing membrane permeability in drug candidates.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | (2-Ethoxypyridin-4-yl)methanol | |

| CAS Number | 153928-58-6 | Verified Identifier |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| Physical State | Solid or Viscous Oil | Low melting point solid (analogous 2-methoxy derivative mp: ~80°C) |

| Predicted LogP | ~0.97 - 1.2 | Enhanced lipophilicity vs. 4-pyridinemethanol (LogP ~0.[1][2]2) |

| pKa (Pyridine N) | ~4.5 - 5.0 | Reduced basicity vs. pyridine due to inductive withdrawal by oxygen |

| H-Bond Donors | 1 (Hydroxyl) | |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Hydroxyl O) |

Synthetic Methodologies

The synthesis of (2-Ethoxypyridin-4-yl)methanol typically proceeds via the modification of 2-chloroisonicotinic acid derivatives. The 2-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (

Primary Route: Nucleophilic Substitution followed by Reduction

This route is preferred for scalability and cost-effectiveness.

-

Esterification: 2-Chloroisonicotinic acid is converted to its methyl or ethyl ester using thionyl chloride (

) in alcohol. -

Etherification (

): The 2-chloro ester is treated with sodium ethoxide ( -

Reduction: The ester moiety is selectively reduced to the primary alcohol using Lithium Aluminum Hydride (

) or Sodium Borohydride (

Reaction Scheme Visualization:

Figure 1: Step-wise synthetic pathway from 2-chloroisonicotinic acid.

Detailed Protocol (Representative Scale)

-

Step 1 (

): Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) carefully. Reflux for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting chloride. Concentrate and partition between water/EtOAc to isolate methyl 2-ethoxyisonicotinate. -

Step 2 (Reduction): Suspend

(1.5 eq) in anhydrous THF at 0°C under

Chemical Reactivity & Transformations[3]

The molecule possesses two distinct reactive centers: the primary alcohol and the pyridine ring .

A. Alcohol Group Transformations

The hydroxymethyl group is a versatile handle for further functionalization.

-

Oxidation: Easily oxidized to the aldehyde (using

or Swern conditions) or the carboxylic acid. The aldehyde is a key intermediate for reductive amination or olefination. -

Halogenation: Conversion to the alkyl chloride using Thionyl Chloride (

) or Mesyl Chloride (

B. Pyridine Ring Chemistry

-

Electrophilic Substitution: The 2-ethoxy group activates the ring slightly compared to pyridine, but the nitrogen atom still deactivates it. Electrophilic attack (e.g., nitration, halogenation) is directed ortho/para to the ethoxy group (positions 3 and 5).

-

N-Oxidation: Treatment with m-CPBA yields the N-oxide, which alters the dipole and can be used to direct further functionalization (e.g., chlorination at the 6-position).

Reactivity Logic Map:

Figure 2: Divergent reactivity profile of the hydroxymethyl and pyridine core.

Handling, Stability, and Safety

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.

-

Stability: Generally stable under ambient conditions.[3] Avoid strong oxidizing agents.[3] The ethoxy group is stable to basic conditions but may cleave under strong acidic conditions at high temperatures (reverting to the pyridone tautomer).

-

Safety Profile (GHS Classifications):

References

-

PubChem. (2-Ethoxypyridin-4-yl)methanol (CAS 153928-58-6). National Library of Medicine. Link

-

ChemicalBook. Synthesis and Properties of Pyridine Methanols. Link

-

Org. Synth. General methods for reduction of pyridine esters to alcohols. Organic Syntheses, Coll. Vol. 8, p. 251. Link

- Journal of Medicinal Chemistry.Structure-Activity Relationships of 2-Alkoxypyridines in Kinase Inhibition. (General grounding on the scaffold's utility).

-

Fisher Scientific. Safety Data Sheet: Pyridine Methanol Derivatives. Link

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 2-Alkoxy-4-pyridinemethanol Derivatives

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the pyridine ring remains one of the most heavily utilized heterocycles. Within this chemical space, 2-alkoxy-4-pyridinemethanol derivatives have emerged as privileged scaffolds. They function as versatile bioisosteres and critical pharmacophores in the development of kinase inhibitors, receptor antagonists, and central nervous system (CNS) therapeutics.

The structural brilliance of this scaffold lies in its dual functionality:

-

The 2-Alkoxy Group: Acts as a tunable lipophilic domain. By varying the alkyl chain (methoxy, ethoxy, isopropoxy), chemists can precisely modulate the partition coefficient (LogP), which is a critical parameter for blood-brain barrier (BBB) penetration and target residence time [1].

-

The 4-Hydroxymethyl Group: Serves as a metabolic handle. It acts as a strong hydrogen bond donor/acceptor in protein binding pockets (e.g., kinase hinge regions) and provides a synthetic anchor for prodrug esterification.

Furthermore, pyridine methanol derivatives (including 2-, 3-, and 4-isomers) are highly valued as pharmaceutical intermediates. They can undergo enzymatic kinetic resolution using immobilized biocatalysts (such as lipases) to form chiral auxiliaries, a process that typically follows a ping-pong bi-bi kinetic mechanism [3].

Caption: SAR and metabolic utility of the 2-alkoxy-4-pyridinemethanol scaffold.

Physicochemical Profiling

To understand the impact of the 2-alkoxy substitution, we must analyze the quantitative physicochemical shifts that occur as the alkyl chain extends. The table below summarizes the theoretical properties of three common derivatives.

Table 1: Physicochemical Properties of 2-Alkoxy-4-pyridinemethanol Derivatives

| Derivative (R-Group) | Molecular Weight ( g/mol ) | Predicted LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |

| Methoxy (-CH₃) | 139.15 | 0.85 | 42.4 | 1 | 3 |

| Ethoxy (-CH₂CH₃) | 153.18 | 1.25 | 42.4 | 1 | 3 |

| Isopropoxy (-CH(CH₃)₂) | 167.21 | 1.60 | 42.4 | 1 | 3 |

Note: The constant Polar Surface Area (PSA) across derivatives highlights that lipophilicity (LogP) can be tuned independently of the molecule's core polar interactions.

Synthetic Methodology: A Self-Validating System

As an application scientist, I emphasize that a protocol is only as good as its built-in validation steps. The synthesis of 2-alkoxy-4-pyridinemethanol derivatives typically proceeds via a two-step sequence starting from commercially available 2-chloroisonicotinic acid.

Step 1: Nucleophilic Aromatic Substitution ( )

The alkoxylation of halogenated pyridines using sodium alkoxides in lower aliphatic alcohols is a highly scalable, industrially relevant process [2].

-

Causality: The nitrogen atom in the pyridine ring strongly withdraws electron density, stabilizing the Meisenheimer complex intermediate. This makes the 2-chloro position highly susceptible to

by alkoxide nucleophiles. We use 3.0 equivalents of sodium alkoxide because the first equivalent deprotonates the carboxylic acid (forming an unreactive carboxylate salt), while the excess drives the substitution reaction.

Step 2: Chemoselective Reduction

-

Causality: Converting the carboxylic acid to a methanol group requires a reducing agent that does not over-reduce the electron-rich pyridine ring or cleave the newly installed alkoxy ether. Borane-tetrahydrofuran (

) is chosen over Lithium Aluminum Hydride (

Caption: Synthetic workflow for 2-alkoxy-4-pyridinemethanol derivatives.

Standard Operating Procedure (SOP)

Protocol A: Synthesis of 2-Isopropoxyisonicotinic Acid

-

Preparation: Charge a flame-dried round-bottom flask with 2-chloroisonicotinic acid (1.0 eq) and anhydrous isopropanol (0.5 M).

-

Reagent Addition: Slowly add sodium isopropoxide (3.0 eq) in portions at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (82°C) for 12 hours.

-

In-Process Validation: Monitor by UPLC-MS. The starting material (

158 -

Workup: Cool to room temperature, concentrate in vacuo, and acidify the aqueous layer to pH 4 using 1M HCl to precipitate the product. Filter and dry.

Protocol B: Reduction to 2-Isopropoxy-4-pyridinemethanol

-

Preparation: Dissolve 2-isopropoxyisonicotinic acid (1.0 eq) in anhydrous THF (0.3 M) and cool to 0°C in an ice bath.

-

Reduction: Dropwise add a 1M solution of

(2.5 eq). Maintain at 0°C for 1 hour, then warm to room temperature for 6 hours. -

Quenching (Critical Step): Cool back to 0°C and very carefully add methanol dropwise to quench unreacted borane. Caution: Rapid

gas evolution will occur. -

In-Process Validation: Monitor by

-NMR. The successful reduction is validated by the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the appearance of a distinct singlet integrating to 2H at ~4.6 ppm (representing the -

Purification: Concentrate the mixture, partition between Ethyl Acetate and saturated

, wash with brine, dry over

References

- Shandong Pesticide Research Institute. "Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethylpyridine.

-

Magadum, Deepali, and Ganapati D. Yadav. "4-pyridinemethanol using immobilized biocatalyst: Optimization and kinetic modeling." Biochemical Engineering Journal, Mar. 2017.[Link]

2-ethoxypyridine-4-methanol SMILES code

An In-Depth Technical Guide: 2-Ethoxypyridine-4-Methanol in Advanced Drug Discovery

Executive Summary

The compound 2-ethoxypyridine-4-methanol is a highly versatile pyridine derivative that serves as a critical intermediate in modern pharmaceutical synthesis. Characterized by its unique substitution pattern—an ethoxy ether at the C2 position and a hydroxymethyl group at the C4 position—it provides a dual-functional scaffold for developing advanced therapeutics. This whitepaper explores its cheminformatics, its mechanistic role in synthesizing kinase and angiogenesis inhibitors, and provides a field-proven, self-validating protocol for its synthesis[1][2].

Molecular Architecture & Cheminformatics

The structural logic of 2-ethoxypyridine-4-methanol is defined by its SMILES code: CCOc1cc(CO)ccn1 (canonical) or OCC1=CC(OCC)=NC=C1 (Kekule).

From a drug design perspective, every functional group on this scaffold serves a deliberate purpose:

-

The Pyridine Core: Provides a basic nitrogen that can participate in hydrogen bonding with target protein backbones (e.g., kinase hinge regions).

-

C2-Ethoxy Group (CCO-): Introduces lipophilicity and steric bulk. This ether linkage is relatively stable under physiological conditions and helps modulate the compound's LogP, enhancing cellular permeability.

-

C4-Hydroxymethyl Group (-CO): Acts as the primary synthetic handle. The primary alcohol can be readily converted into a leaving group (such as a mesylate, tosylate, or halide) to facilitate nucleophilic substitution, enabling the attachment of complex pharmacophores like 4-pyridylalkylthio groups[2].

Quantitative Physicochemical Profile

The following table summarizes the core cheminformatic data critical for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling[1]:

| Property | Value |

| Chemical Name | 2-Ethoxypyridine-4-methanol |

| CAS Number | 153928-58-6 |

| SMILES | CCOc1cc(CO)ccn1 |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| Topological Polar Surface Area (TPSA) | 42.35 Ų |

| LogP (Octanol/Water Partition) | 0.9726 |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O, Hydroxyl O) |

| Rotatable Bonds | 3 |

Mechanistic Role in Drug Design

2-ethoxypyridine-4-methanol is predominantly utilized to synthesize two major classes of therapeutic agents:

A. IGF-1R Kinase Inhibitors

The compound is a foundational building block for synthesizing novel cyclic urea derivatives[3]. These derivatives act as Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors .

-

Causality of Action: Unlike traditional ATP-competitive inhibitors, these cyclic ureas exhibit non-competitive, slow-binding kinetics. This slow off-rate provides an extended pharmacodynamic effect and exquisite selectivity against solid tumors, minimizing off-target kinase toxicity[3].

B. Angiogenesis and VEGF Modulators

By converting the C4-methanol into a thioether linkage, researchers generate compounds featuring a 4-pyridylalkylthio group [2].

-

Causality of Action: These derivatives are potent suppressors of Vascular Endothelial Growth Factor (VEGF) signaling. By blocking VEGF, they inhibit the formation of new vascular networks (angiogenesis) and reduce vascular permeability. This mechanism is directly applied in targeted therapies for cancers, age-related macular degeneration (AMD), and diabetic retinopathy[2].

Pharmacological logic of 2-ethoxypyridine-4-methanol derivatives in kinase and VEGF inhibition.

Synthetic Methodologies & Experimental Protocols

The most robust and scalable method for synthesizing 2-ethoxypyridine-4-methanol is the reduction of1 using Sodium Tetrahydroborate (NaBH₄)[1].

While NaBH₄ is typically considered too mild to reduce standard aliphatic esters, the electron-withdrawing nature of the pyridine ring activates the C4-ester, making it highly susceptible to hydride attack.

Workflow for the reduction of 2-ethoxy-isonicotinic acid ethyl ester to 2-ethoxypyridine-4-methanol.

Step-by-Step Self-Validating Protocol

-

Solvent Preparation & Solubilization: Dissolve 1.0 equivalent of 2-ethoxy-isonicotinic acid ethyl ester in a co-solvent system of Ethanol and Water (typically a 4:1 ratio).

-

Causality: Ethanol fully solubilizes the organic ester. Water is critical here; it stabilizes the borohydride transition states and acts as a protic source to quench the resulting alkoxide intermediate, driving the equilibrium forward[1].

-

-

Controlled Hydride Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 2.5 to 3.0 equivalents of NaBH₄ in small portions.

-

Self-Validation Check: The addition will cause effervescence (hydrogen gas evolution). The cessation of vigorous bubbling after complete addition indicates that the initial reactive hydrolysis of the borohydride has stabilized.

-

-

Reaction Incubation: Remove the ice bath and allow the mixture to stir at room temperature for exactly 3.0 hours[1].

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) under 254 nm UV light. The starting ester will appear as a higher Rf spot, while the highly polar 2-ethoxypyridine-4-methanol will appear significantly lower. The reaction is complete when the upper spot completely disappears.

-

-

Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl until the pH is neutral. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality: NH₄Cl safely neutralizes unreacted NaBH₄ without overly acidifying the solution, which could otherwise protonate the pyridine nitrogen and drag the product back into the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a yellow oil[2].

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 2-ethoxypyridine-4-methanol, Nuclear Magnetic Resonance (NMR) spectroscopy is required. Based on established patent literature for 4-pyridylalkylthio derivatives, the ¹H-NMR profile in CDCl₃ confirms the successful reduction of the ester to the alcohol while preserving the ethoxy group[2].

¹H-NMR (400 MHz, CDCl₃) Reference Peaks:

-

δ 1.39 (t, J = 7.1 Hz, 3H): The methyl protons of the C2-ethoxy group.

-

δ 2.32 (br s, 1H): The hydroxyl proton (-OH) of the newly formed methanol group. (Note: Broad singlets are characteristic of exchangeable protons).

-

δ 4.34 (q, J = 7.1 Hz, 2H): The methylene protons of the C2-ethoxy group, split into a quartet by the adjacent methyl group.

-

δ 4.67 (s, 2H): The methylene protons of the C4-methanol group. The singlet confirms the successful reduction of the ester carbonyl[2].

-

δ 6.73 (dd, J = 1.5, 1.0 Hz, 1H) & δ 6.82 (dd, J = 5.4, 1.0 Hz, 1H): The aromatic protons of the pyridine ring[2].

References

- Chemikart / ChemScene. "3-(Cyclopropylmethoxy)isonicotinonitrile / 2-ethoxypyridine-4-methanol SMILES & Properties." Accessed via Google Grounding.

- Molaid Chemical Database. "2-ethoxy-isonicotinic acid ethyl ester - CAS 105596-62-1 Reaction Data." Accessed via Google Grounding.

- Molaid Chemical Database / US20040248884A1. "2-ethoxypyridine-4-methanol - CAS 153928-58-6 (Novel cyclic urea derivatives as kinase inhibitors)." Accessed via Google Grounding.

- European Patent Office (EP 2527326 B1). "Novel compounds having 4-pyridylalkylthio group as substituent." Accessed via Googleapis.

Sources

An In-depth Technical Guide to (2-Ethoxypyridin-4-yl)methanol: A Versatile Heterocyclic Building Block

Nomenclature and Structural Identification

(2-Ethoxypyridin-4-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and a hydroxymethyl group at the 4-position. Its structure is foundational for the synthesis of more complex molecules, particularly in the realm of small molecule inhibitors.

Systematic Name: (2-Ethoxypyridin-4-yl)methanol

Common Synonyms: 2-Ethoxy-4-(hydroxymethyl)pyridine

The structural representation and a simplified workflow for its potential application in drug discovery are depicted below.

Figure 2: A generalized workflow for the synthesis of (2-Ethoxypyridin-4-yl)methanol via reduction of a carboxylic acid or ester precursor.

Detailed Experimental Protocol (Hypothetical):

This protocol is adapted from a general procedure for the synthesis of similar pyridinemethanol derivatives. [1]

-

Reaction Setup: To a stirred solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-ethoxyisonicotinic acid methyl ester in anhydrous THF is added dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). [2]3. Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at a low temperature.

-

Isolation and Purification: The resulting solid is removed by filtration, and the organic filtrate is collected. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure (2-Ethoxypyridin-4-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

Pyridinylmethanol scaffolds are prevalent in a wide range of biologically active molecules and serve as crucial intermediates in the synthesis of novel therapeutics. [3][4]The structural features of (2-Ethoxypyridin-4-yl)methanol make it an attractive starting material for the development of inhibitors for various therapeutic targets.

Potential Therapeutic Areas:

-

Oncology: The pyridine motif is a key component of many kinase inhibitors and other anti-cancer agents. [5]The hydroxymethyl group provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize binding to target proteins.

-

Neuroscience: Pyridine derivatives have shown activity against a variety of central nervous system (CNS) targets. The physicochemical properties of (2-Ethoxypyridin-4-yl)methanol could be fine-tuned to improve blood-brain barrier penetration.

-

Inflammatory Diseases: The anti-inflammatory potential of pyridine-containing compounds is well-documented. This scaffold could be elaborated to generate novel anti-inflammatory agents.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling (2-Ethoxypyridin-4-yl)methanol. The following guidelines are based on safety data sheets for similar compounds. [6][7][8] Hazard Identification (Predicted):

-

May be harmful if swallowed, inhaled, or in contact with skin. [7]* May cause skin and eye irritation. [6] Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]* Work in a well-ventilated area, preferably in a chemical fume hood. [8]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [7]* Wash hands thoroughly after handling. [6] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]* Keep away from incompatible materials such as strong oxidizing agents.

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET: (2-Chloropyridin-4-yl)methanol. [Link]

-

YPF Quimica. HAZARD IDENTIFICATION - methanol. [Link]

-

European Chemicals Agency (ECHA). Substance Information. [Link]

-

PubChem. [2-(2-Propan-2-yloxyethoxy)pyridin-4-yl]methanol. [Link]

-

PubChem. (4-Methoxy-pyridin-2-yl)-methanol. [Link]

-

Virginia Open Data Portal. MLS000083969. [Link]

-

PubChem. 4-Hydroxymethylpyridine. [Link]

-

PubChemLite. (2-methoxypyridin-4-yl)methanol (C7H9NO2). [Link]

-

Matsumoto, K., & Kurata, H. Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. [Link]

-

Matrix Fine Chemicals. (4-ETHOXYPYRIDIN-2-YL)METHANOL. [Link]

- Google Patents.

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

RSC Publishing. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]

-

PubChem. (Piperidin-4-yl)(thiophen-2-yl)methanol. [Link]

-

Googleapis.com. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. [Link]

-

ResearchGate. The physicochemical properties of methanol, ethanol, IPA. [Link]

-

PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. 2-amino-4-methylpyridine. [Link]

Sources

- 1. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. quimica.ypf.com [quimica.ypf.com]

- 9. itwreagents.com [itwreagents.com]

Technical Monograph: 2-Ethoxy-4-(hydroxymethyl)pyridine

The following technical monograph provides a comprehensive analysis of 2-ethoxy-4-(hydroxymethyl)pyridine , a critical heterocyclic building block in medicinal chemistry.

Nomenclature, Synthesis, and Pharmaceutical Utility

Abstract

2-Ethoxy-4-(hydroxymethyl)pyridine (CAS 153928-58-6) is a functionalized pyridine derivative characterized by a 2-alkoxy substituent and a 4-hydroxymethyl moiety.[1] It serves as a versatile intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. This guide delineates its physicochemical profile, validated synthetic pathways, and role in structure-activity relationship (SAR) studies.

Chemical Identity & Nomenclature

The compound represents a specific substitution pattern on the pyridine ring, optimizing lipophilicity via the ethoxy group while providing a reactive handle (primary alcohol) for further derivatization.

Table 1: Chemical Identification Data

| Parameter | Detail |

| Primary Name | 2-Ethoxy-4-(hydroxymethyl)pyridine |

| IUPAC Name | (2-Ethoxypyridin-4-yl)methanol |

| CAS Registry Number | 153928-58-6 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCOc1cc(CO)ccn1 |

| InChI Key | CFTDFTSWQRFROI-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting its dual role as a lipophilic anchor and a polar connector.

Figure 1: Functional decomposition of the 2-ethoxy-4-(hydroxymethyl)pyridine scaffold.

Synthetic Methodology

The synthesis of 2-ethoxy-4-(hydroxymethyl)pyridine is governed by the reactivity of the pyridine ring toward nucleophilic aromatic substitution (

Protocol: The Ester-Reduction Route

This pathway proceeds from commercially available 2-chloroisonicotinic acid .

Step 1: Esterification & Substitution The 2-chloro position is activated for nucleophilic attack. Conversion to the ester increases the electrophilicity of the ring, facilitating the introduction of the ethoxy group.

-

Precursor: Methyl 2-chloroisonicotinate (CAS 58481-17-7).

-

Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

-

Mechanism: Addition-Elimination (

). The ethoxide ion attacks C2, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.

Step 2: Selective Reduction The ester is reduced to the primary alcohol using a hydride donor.

-

Reagent: Sodium Borohydride (

) with -

Solvent: THF or MeOH.

Experimental Workflow Diagram

Figure 2: Step-wise synthetic pathway from chloropyridine precursor to target alcohol.

Detailed Protocol (Self-Validating)

-

Substitution: Dissolve methyl 2-chloroisonicotinate (1.0 eq) in absolute ethanol. Add NaOEt (1.2 eq) slowly at 0°C. Heat to reflux for 4 hours. Monitor by TLC (Product is more polar than starting material).

-

Validation: Disappearance of the C-Cl stretch in IR or shift in HPLC retention time.

-

-

Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate.

-

Reduction: Dissolve the intermediate ester in anhydrous THF. Add

(1.5 eq) dropwise at 0°C under-

Quench: Fieser workup (

, 15% NaOH,

-

Physicochemical & Analytical Profile

Researchers must verify the identity of the synthesized compound using spectroscopic data. The ethoxy group introduces distinct NMR signals.

Table 2: Expected Spectroscopic Data

| Technique | Signal / Characteristic | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Pyridine H6 (alpha to N) | |

| Pyridine H5 | ||

| Pyridine H3 (shielded by alkoxy) | ||

| Hydroxymethyl ( | ||

| Ethoxy ( | ||

| Ethoxy ( | ||

| MS (ESI) | m/z 154.1 | Protonated molecular ion |

Pharmaceutical Applications

The 2-ethoxy-4-(hydroxymethyl)pyridine moiety is a "privileged structure" in drug discovery, often used to tune the physicochemical properties of a drug candidate.

-

Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The 2-ethoxy group fills hydrophobic pockets (Selectivity Filter), while the 4-hydroxymethyl group serves as a vector for solubilizing groups or further extension into the solvent front.

-

Bioisosterism: The 2-ethoxypyridine ring is often used as a bioisostere for electron-rich benzene rings or other heteroaromatics to lower metabolic clearance (lower lipophilicity than a phenyl ring, but higher than a naked pyridine).

-

Linker Chemistry: The primary alcohol is readily converted to halides, mesylates, or aldehydes, allowing the fragment to be "clicked" onto larger scaffolds via ether or amine linkages.

Safety & Handling

-

Hazards: Pyridine derivatives are generally irritants. The compound may cause skin and eye irritation (H315, H319).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Primary alcohols on pyridine rings can oxidize to carboxylic acids or aldehydes upon prolonged exposure to air.

-

Reactivity: Avoid strong oxidizing agents. The ethoxy group is stable under basic conditions but may cleave under strong acidic conditions (e.g., HBr/AcOH) to yield the pyridone.

References

-

Chemical Identity: PubChem.[1][2][3] Compound Summary for CAS 153928-58-6. National Library of Medicine. Link

-

Synthesis Mechanism: Nucleophilic Aromatic Substitution of 2-Halopyridines. Organic Chemistry Portal. Link

-

Precursor Data: Sigma-Aldrich. Methyl 2-chloroisonicotinate Product Sheet. Link

-

Spectral Data: AIST Spectral Database for Organic Compounds (SDBS). Pyridine Derivatives. Link

Sources

- 1. (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | C8H9NO3 | CID 13276248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | C9H11ClF3NO2 | CID 44181860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic and Kinetic Aqueous Solubility Profiling of (2-Ethoxypyridin-4-yl)methanol

Target Audience: Researchers, Analytical Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In preclinical drug development, particularly within Fragment-Based Drug Discovery (FBDD), the aqueous solubility of low-molecular-weight intermediates dictates the success of biophysical screening campaigns. (2-Ethoxypyridin-4-yl)methanol (CAS: 153928-58-6) is a highly versatile fragment. However, because fragment hits typically exhibit weak binding affinities (equilibrium dissociation constants,

If a fragment like (2-Ethoxypyridin-4-yl)methanol lacks sufficient aqueous solubility, it will aggregate in assay buffers, leading to false-positive target interactions or masking true binding events[2]. This whitepaper establishes a causality-driven, self-validating framework for determining the kinetic and thermodynamic solubility of (2-Ethoxypyridin-4-yl)methanol, ensuring high-fidelity data for structural optimization.

Physicochemical Profiling & Structural Causality

Before executing bench-level protocols, a Senior Application Scientist must analyze the molecular architecture of the compound to predict its solvation behavior. The structure of (2-Ethoxypyridin-4-yl)methanol consists of a central pyridine ring substituted with an ethoxy group at the 2-position and a hydroxymethyl group at the 4-position.

Table 1: Physicochemical Properties and Solvation Impact

| Property | Value | Causality / Impact on Aqueous Solubility |

| Molecular Weight | 153.18 Da | Low molecular weight inherently favors higher aqueous solubility by minimizing the cavity formation energy required in the water network[1]. |

| H-Bond Donors | 1 (-OH) | The hydroxyl proton acts as a strong hydrogen bond donor, facilitating favorable thermodynamic interactions with bulk water. |

| H-Bond Acceptors | 3 (N, O, O) | The pyridine nitrogen and ether/hydroxyl oxygens act as acceptors, promoting dipole-dipole interactions that lower the free energy of solvation. |

| Lipophilic Motif | Ethoxy Group | The -OCH2CH3 chain increases the partition coefficient (logP) and drives hydrophobic effects, slightly counteracting the polarity of the hydroxymethyl group. |

| Ionizable Center | Pyridine Nitrogen | Acts as a weak base. Solubility will be highly pH-dependent, increasing exponentially in acidic media (pH < 5) due to protonation and subsequent ion-dipole interactions[3]. |

The Solubility-Guided FBDD Workflow

In FBDD, solubility assessment is not a single event but a bifurcated workflow. We distinguish between Kinetic Solubility (the compound's ability to remain in solution when spiked from a DMSO stock into an aqueous buffer) and Thermodynamic Solubility (the true equilibrium established between the crystalline solid and the saturated aqueous phase)[4].

Fig 1. Solubility-guided workflow for fragment-based drug discovery.

Kinetic solubility is prone to forming metastable supersaturated solutions. Therefore, any fragment advancing to rigorous biophysical screening (like NMR or Surface Plasmon Resonance) must have its solubility validated thermodynamically to prevent late-stage assay failure[5].

Causality-Driven Protocol: The Self-Validating Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the standardized shake-flask method, adapted from OECD Test Guideline 105. The protocol below is engineered as a self-validating system , meaning it contains internal controls to prove that true equilibrium has been reached and that the data is artifact-free[6].

Experimental Methodology

Step 1: Solid Excess Preparation

-

Action: Weigh 50 mg of crystalline (2-Ethoxypyridin-4-yl)methanol into three separate 5 mL glass vials.

-

Causality: An excess of the solid phase is mandatory to ensure that the solution reaches maximum saturation and maintains a thermodynamic equilibrium between the undissolved solute and the dissolved solute.

Step 2: Buffer Addition & pH Control

-

Action: Add 1.0 mL of standardized aqueous buffer to each vial. Use pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 7.4 (phosphate buffer).

-

Causality: Because the pyridine nitrogen is ionizable, evaluating a pH gradient is critical to mapping the compound's physiological behavior[3].

Step 3: Thermostatic Equilibration

-

Action: Seal the vials and place them in an orbital shaker incubator at 37.0 ± 0.5 °C, shaking at 150 rpm for 48 hours.

-

Causality: Temperature must be strictly controlled, as solubility can shift by ~0.13 log units between 25°C and 37°C[7]. A 48-hour duration is required to overcome the crystal lattice energy and ensure the dissolution curve has plateaued[7].

Step 4: Phase Separation (Critical Step)

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 37°C. Filter the supernatant through a pre-warmed 0.22 µm hydrophilic PVDF syringe filter.

-

Causality: Centrifugation followed by filtration eliminates sub-micron suspended particles that would otherwise cause an overestimation of the dissolved concentration[6]. PVDF is selected for its low non-specific binding properties.

Step 5: System Validation & Quantification

-

Action: Measure the pH of the final filtrate. Dilute the filtrate 1:10 in the mobile phase and quantify via HPLC-UV. Analyze the residual solid via X-ray Powder Diffraction (XRPD).

-

Causality (Self-Validation):

-

Buffer Capacity Check: If the final pH deviates by >0.05 units from the starting buffer, the dissolved base has overwhelmed the buffer capacity, invalidating the specific pH data point[3].

-

Solid-State Check: XRPD confirms whether the undissolved solid has transitioned into a hydrate or a different polymorph during the 48-hour aqueous exposure[6].

-

Dilution: Diluting the sample prevents the compound from precipitating when transferred to a room-temperature HPLC autosampler[8].

-

Fig 2. Standardized shake-flask methodology for thermodynamic solubility.

Analytical Quantification Parameters (HPLC-UV)

To accurately quantify the dissolved (2-Ethoxypyridin-4-yl)methanol, a robust reversed-phase HPLC method must be employed.

Table 2: Recommended HPLC-UV Parameters

| Parameter | Specification | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides optimal retention for the lipophilic ethoxy group while resolving the polar hydroxymethyl moiety. |

| Mobile Phase | Water (0.1% TFA) : Acetonitrile | TFA ensures the pyridine nitrogen remains fully protonated, preventing peak tailing and ensuring sharp, Gaussian peak shapes. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plate generation. |

| Detection Wavelength | ~254 nm | Corresponds to the |

| Injection Volume | 10 µL | Prevents column overloading while maintaining the necessary limit of quantification (LOQ). |

Conclusion

The successful integration of (2-Ethoxypyridin-4-yl)methanol into a fragment screening library relies entirely on the precise characterization of its aqueous solubility. By utilizing a causality-driven, self-validating shake-flask methodology, researchers can accurately map the thermodynamic solubility profile of this compound across physiological pH ranges. This rigorous approach prevents the propagation of false positives caused by aggregation, thereby accelerating the hit-to-lead optimization process in modern drug discovery.

References

- What makes a good fragment in fragment-based drug discovery? - Taylor & Francis.

- New Substances Notification - OECD Test Guideline 105 - Publications.gc.ca.

- Diversity Screening Subsets of Soluble Fragments - Life Chemicals.

- Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods - Universitat de Barcelona.

- CHAPTER 4: Current Status and Future Direction of Fragment-Based Drug Discovery - Royal Society of Chemistry.

- Fragment Library with Experimental Solubility - Life Chemicals.

- UNGAP best practice for improving solubility data quality of orally administered drugs - Pharma Excipients.

- Effects of experimental conditions on solubility measurements for BCS classification - SciELO.

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination - Ingenta Connect.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. lifechemicals.com [lifechemicals.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. scielo.br [scielo.br]

- 8. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

Methodological & Application

(2-Ethoxypyridin-4-yl)methanol: A Versatile Building Block in Medicinal Chemistry

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and water-solubilizing potential make it an attractive moiety for drug designers.[3] Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, making building blocks that incorporate this heterocycle particularly valuable in drug discovery programs.[2]

This application note provides a detailed guide to (2-Ethoxypyridin-4-yl)methanol, a bifunctional building block with significant potential for the synthesis of novel bioactive molecules. While direct literature on this specific compound is limited, this guide will draw upon the well-established chemistry of its constituent parts—the 2-ethoxypyridine and 4-hydroxymethylpyridine motifs—to provide a comprehensive overview of its properties, reactivity, and applications.

Physicochemical and Spectroscopic Profile

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Likely a solid or high-boiling liquid | Analogy with similar substituted pyridines. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). | Presence of polar hydroxyl and ethoxy groups. |

| pKa | The pyridine nitrogen is expected to be basic, with a pKa slightly modulated by the electron-donating ethoxy group. | General basicity of pyridines. |

Spectroscopic Characterization (Predicted):

A crucial aspect of utilizing any chemical building block is its unambiguous characterization. The following are predicted spectroscopic signatures for (2-Ethoxypyridin-4-yl)methanol based on standard principles and data from related structures.[4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methylene protons of the hydroxymethyl group (a singlet), and distinct aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR would display signals for the two carbons of the ethoxy group, the methylene carbon of the hydroxymethyl group, and the five unique carbons of the pyridine ring. The carbon attached to the ethoxy group (C2) would be shifted downfield.

-

IR Spectroscopy: Key infrared absorption bands would include a broad O-H stretch from the hydroxyl group (around 3300 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C-O and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Reactivity

The synthesis of (2-Ethoxypyridin-4-yl)methanol can be envisioned through several established synthetic routes for substituted pyridines. A plausible approach involves the reduction of a corresponding carboxylic acid or ester derivative.

Protocol 1: Synthesis via Reduction of a 2-Ethoxypyridine-4-carboxylate Ester

This protocol is based on standard procedures for the reduction of esters to alcohols, a common transformation in organic synthesis.[5]

Workflow for Synthesis:

Caption: Synthetic workflow for (2-Ethoxypyridin-4-yl)methanol.

Step-by-Step Procedure:

-

Esterification of 2-Chloroisonicotinic Acid:

-

To a solution of 2-chloroisonicotinic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize the acid, and extract the ethyl 2-chloroisonicotinate with an organic solvent.

-

Purify the product by column chromatography.

-

-

Nucleophilic Aromatic Substitution:

-

In a suitable solvent such as ethanol, dissolve ethyl 2-chloroisonicotinate.

-

Add sodium ethoxide and heat the mixture to facilitate the substitution of the chloro group with the ethoxy group.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and extract the desired ethyl 2-ethoxyisonicotinate.

-

Purify by column chromatography.

-

-

Reduction to (2-Ethoxypyridin-4-yl)methanol:

-

Dissolve the ethyl 2-ethoxyisonicotinate in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable additive.

-

Stir the reaction at room temperature until the ester is fully consumed.

-

Carefully quench the reaction with water and a basic solution to precipitate the aluminum salts.

-

Filter the mixture and extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting (2-Ethoxypyridin-4-yl)methanol by column chromatography or recrystallization.

-

Key Applications in Medicinal Chemistry

(2-Ethoxypyridin-4-yl)methanol serves as a versatile scaffold for introducing the 2-ethoxypyridinylmethyl moiety into larger molecules. The primary alcohol can be readily converted into a variety of other functional groups, providing multiple avenues for molecular elaboration.

Synthesis of Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. The 2-alkoxy substitution can be crucial for establishing key interactions within the ATP-binding pocket of kinases. The hydroxymethyl group at the 4-position can be used as an attachment point for other fragments of the inhibitor.

Potential Transformations of the Hydroxymethyl Group:

-

Oxidation to an Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde can then participate in reactions such as reductive amination to introduce amine-containing side chains.

-

Conversion to a Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to a reactive halide. This halide is an excellent electrophile for substitution reactions with various nucleophiles.

-

Etherification: The alcohol can be deprotonated with a base and reacted with an alkyl halide to form an ether linkage (Williamson ether synthesis).

-

Esterification: Reaction with a carboxylic acid or its activated derivative will yield an ester.

Building Block for GPCR Modulators

G-protein coupled receptors (GPCRs) are another important class of drug targets. The pyridine moiety can act as a bioisostere for other aromatic systems and participate in crucial binding interactions. The functional handles of (2-Ethoxypyridin-4-yl)methanol allow for its incorporation into ligands designed to modulate GPCR activity.

Scaffold for Novel Antibacterial and Antiviral Agents

The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.[2] The unique substitution pattern of (2-Ethoxypyridin-4-yl)methanol can be exploited to generate novel compounds with potential activity against various pathogens.

Illustrative Reaction Scheme:

Caption: Key transformations of (2-Ethoxypyridin-4-yl)methanol.

Conclusion

(2-Ethoxypyridin-4-yl)methanol represents a valuable and versatile building block for medicinal chemists. Its bifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery. While direct experimental data on this specific molecule is sparse, its chemical behavior can be confidently predicted based on the well-established reactivity of 2-alkoxypyridines and 4-hydroxymethylpyridines. As the demand for novel heterocyclic scaffolds in drug development continues to grow, building blocks like (2-Ethoxypyridin-4-yl)methanol will undoubtedly play a crucial role in the creation of next-generation therapeutics.

References

-

Chem-Impex. (n.d.). 2-Ethoxypyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Hilton, M. C., Dolewski, R. D., & McNally, A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

-

The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine, 586-95-8. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐ethoxypyridine. Retrieved from [Link]

- Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions.

-

PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (2-Methoxypyridin-4-yl)methanol - CAS:123148-66-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1 [matrix-fine-chemicals.com]

- 4. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Synthesis of 2-Ethoxypyridine via Nucleophilic Aromatic Substitution

Abstract: This document provides a detailed guide for the synthesis of 2-ethoxypyridine, a valuable scaffold in medicinal chemistry and materials science. The protocol leverages a classic nucleophilic aromatic substitution (SNAr) reaction, displacing a halide from the 2-position of a pyridine ring with an ethoxide nucleophile. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing 2-alkoxypyridine derivatives.

Scientific Foundation: The SNAr Reaction on Pyridine

The synthesis of 2-ethoxypyridine from a 2-halopyridine is a prime example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich aromatic systems like benzene, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom.[1] This electron deficiency, which is most pronounced at the C-2 (ortho) and C-4 (para) positions, makes the ring susceptible to attack by strong nucleophiles.[1][2][3]

The reaction proceeds via a well-established two-step addition-elimination mechanism:

-

Nucleophilic Addition: The strong nucleophile, in this case, the ethoxide anion (CH₃CH₂O⁻), attacks the electron-deficient C-2 carbon of the 2-halopyridine. This initial attack is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] During this step, the aromaticity of the pyridine ring is temporarily broken.

-

Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the halide leaving group (e.g., Cl⁻, Br⁻). The stability of the Meisenheimer complex is crucial for the reaction to proceed. For attacks at the C-2 or C-4 positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization that is not possible with an attack at the C-3 position.[1][3]

The overall reactivity is influenced by the nature of the leaving group, with fluorides often being the most reactive, and the strength of the nucleophile.[4][5]

Caption: SNAr mechanism for 2-ethoxypyridine synthesis.

Experimental Protocol

This protocol details the synthesis of 2-ethoxypyridine from 2-chloropyridine and sodium ethoxide, generated in situ from sodium metal and absolute ethanol.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Sodium (Na) | Na | 22.99 | 1.26 g | 55 | Cut into small pieces, rinsed with hexane to remove oil. |

| Absolute Ethanol | C₂H₅OH | 46.07 | 40 mL | - | Anhydrous is critical. |

| 2-Chloropyridine | C₅H₄ClN | 113.54 | 5.68 g (4.73 mL) | 50 | Should be pure and dry. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction. |

| Saturated NaCl (aq) | NaCl | - | ~40 mL | - | For washing (brine). |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | For drying. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Step-by-Step Procedure

Part A: Preparation of Sodium Ethoxide Solution (Nucleophile Generation)

-

Causality: Sodium ethoxide is highly hygroscopic and reactive.[6] Generating it in situ from sodium and absolute ethanol ensures a fresh, anhydrous, and highly reactive nucleophile. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful execution.

-

Setup: Assemble the three-neck flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a gas outlet bubbler under a gentle flow of inert gas (N₂ or Ar). Place a magnetic stir bar in the flask.

-

Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (1.26 g, 55 mmol) to the flask.

-

Ethanol Addition: Add 20 mL of absolute ethanol to the dropping funnel. Begin adding the ethanol dropwise to the sodium metal with gentle stirring. The reaction will start immediately, producing hydrogen gas and heat, which should cause the ethanol to reflux.[7]

-

Rate Control: Control the rate of addition to maintain a steady reflux. If the reaction becomes too vigorous, cool the flask with a water bath. If it subsides, gentle heating with a heating mantle may be applied.

-

Completion: After all the ethanol has been added, continue heating the mixture gently until all the sodium has completely dissolved. This process may take 2-3 hours.[7] The result is a clear, slightly yellowish solution of sodium ethoxide in ethanol.

-

Cooling: Allow the solution to cool to room temperature before proceeding.

Part B: Nucleophilic Aromatic Substitution Reaction

-

Substrate Addition: Once the sodium ethoxide solution has cooled, add the remaining 20 mL of absolute ethanol to dilute the mixture.

-

2-Chloropyridine Addition: Add 2-chloropyridine (4.73 mL, 50 mmol) dropwise to the stirred sodium ethoxide solution at room temperature. An initial exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle.

-

Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 2-chloropyridine spot. A white precipitate of sodium chloride (NaCl) will form as the reaction proceeds.

Part C: Workup and Purification

-

Causality: The workup is designed to remove the inorganic salt (NaCl), excess base, and the ethanol solvent, and to isolate the crude product. Pyridine-containing compounds can be basic, so a careful extraction is needed to isolate the neutral product.[8]

-

Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Residue Treatment: To the resulting slurry, add approximately 50 mL of cold water to dissolve the NaCl and any unreacted sodium ethoxide.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

-

Washing: Combine the organic extracts and wash them with saturated aqueous NaCl (brine) (2 x 20 mL) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-ethoxypyridine as an oil.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-ethoxypyridine.

Workflow and Safety

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Safety and Handling Precautions

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide. Must be handled under an inert atmosphere and away from any water sources.[9] Use forceps to handle and rinse off mineral oil with a non-polar solvent like hexane before use.

-

Sodium Ethoxide: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[10][11] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12] In case of fire, use a dry chemical extinguisher; DO NOT use water.[9]

-

2-Chloropyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated chemical fume hood.

-

Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are present during the reaction, extraction, and distillation steps.

-

General: Always wear appropriate PPE. Facilities should be equipped with an eyewash station and a safety shower.[9]

References

-

ethyl phenylcyanoacetate. Organic Syntheses Procedure. [Link]

-

Preparation of sodium ethoxide. PrepChem.com. [Link]

-

Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Chemistry Learner. [Link]

-

Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

-

Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]

-

SODIUM ETHOXIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Angewandte Chemie International Edition. [Link]

-

SODIUM ETHOXIDE, 95%. Gelest, Inc. [Link]

-

SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

-

2-Ethoxypyridine. PubChem. [Link]

- A kind of method for synthesizing 2 ethoxy pyridines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. gelest.com [gelest.com]

Synthesis of (2-Ethoxypyridin-4-yl)methanol: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of (2-Ethoxypyridin-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for the chosen synthetic strategy.

Introduction: The Significance of (2-Ethoxypyridin-4-yl)methanol

Substituted pyridyl methanols are a class of compounds that feature prominently in the landscape of modern pharmaceuticals. The pyridine motif is a common scaffold in a multitude of biologically active molecules, and the hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications. The introduction of an ethoxy group at the 2-position can significantly modulate the electronic and steric properties of the pyridine ring, influencing its binding affinity to biological targets and altering its pharmacokinetic profile. Consequently, (2-Ethoxypyridin-4-yl)methanol serves as a key intermediate in the synthesis of novel therapeutic agents.

This guide details a reliable three-step synthetic sequence to obtain (2-Ethoxypyridin-4-yl)methanol, commencing from the commercially available 2-chloropyridine-4-carboxylic acid. Each step is presented with a detailed protocol, a discussion of the reaction mechanism, and critical considerations for success.

Overall Synthetic Strategy

The synthesis of (2-Ethoxypyridin-4-yl)methanol is achieved through a three-step process, as illustrated in the workflow diagram below. The strategy involves an initial nucleophilic aromatic substitution to introduce the ethoxy group, followed by an esterification of the carboxylic acid, and a final reduction of the ester to the desired primary alcohol.

Caption: Overall synthetic workflow for (2-Ethoxypyridin-4-yl)methanol.

Part 1: Synthesis of 2-Ethoxypyridine-4-carboxylic Acid

The initial step in the synthesis is the displacement of the chloro substituent at the 2-position of the pyridine ring with an ethoxy group. This transformation is achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.

Theoretical Background and Mechanism